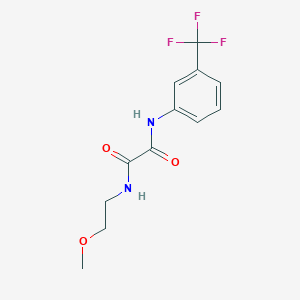
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide, also known as HMQP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMQP is a pivaloyloxymethyl prodrug of 6-hydroxymethyl-3-methyl-2-quinaldic acid (HMA), which is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition has been shown to have therapeutic effects in various diseases.
Wirkmechanismus
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide exerts its therapeutic effects through the inhibition of DHODH, which is a key enzyme in the de novo pyrimidine biosynthesis pathway. DHODH inhibition leads to a decrease in pyrimidine synthesis, which affects DNA and RNA synthesis, ultimately leading to cell death. In cancer cells, DHODH inhibition leads to the inhibition of cell proliferation and the induction of apoptosis. In autoimmune disorders, DHODH inhibition leads to a reduction in inflammation and autoimmunity. In viral infections, DHODH inhibition leads to the inhibition of viral replication.
Biochemical and physiological effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide has been shown to have significant biochemical and physiological effects in various studies. In cancer cells, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide has been shown to inhibit cell proliferation and induce apoptosis. In autoimmune disorders, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide has been shown to reduce inflammation and autoimmunity. In viral infections, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide has been shown to inhibit viral replication. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide has also been shown to have low toxicity and good bioavailability in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide in lab experiments is its potent and specific inhibition of DHODH, which makes it a valuable tool for studying the de novo pyrimidine biosynthesis pathway. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide also has low toxicity and good bioavailability, which makes it a safe and effective compound to use in animal studies. One limitation of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide. One direction is the investigation of its therapeutic potential in other diseases, such as metabolic disorders and neurodegenerative diseases. Another direction is the development of more efficient synthesis methods for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide, which would make it more accessible for research purposes. Additionally, the development of more potent and selective DHODH inhibitors based on the structure of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide could lead to the development of more effective therapies for various diseases.
Synthesemethoden
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide involves the reaction of 2-hydroxy-6-methylquinoline with pivaloyl chloride, followed by the reaction of the resulting product with 4-methoxyaniline. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections. In cancer, DHODH inhibition has been shown to have anti-proliferative effects on cancer cells, making it a promising target for cancer therapy. In autoimmune disorders, DHODH inhibition has been shown to reduce inflammation and autoimmunity. In viral infections, DHODH inhibition has been shown to have antiviral effects.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2,2-dimethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15-6-11-20-16(12-15)13-17(21(26)24-20)14-25(22(27)23(2,3)4)18-7-9-19(28-5)10-8-18/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQQLYZQIICRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=C(C=C3)OC)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Bromophenyl)-2-[(5Z)-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B7693061.png)






![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7693107.png)




